

# Structure-Activity Relationship of APOL1 Inhibitors: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Apol1-IN-2*

Cat. No.: *B15578277*

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Disclaimer: Publicly available information on a compound specifically named "**Apol1-IN-2**" is not available at the time of this writing. This technical guide will therefore focus on the structure-activity relationship (SAR) of the clinical-stage Apolipoprotein L1 (APOL1) inhibitor, inaxaplin (VX-147), and its analogs. This compound serves as a well-documented case study for understanding the chemical features required for potent and selective inhibition of APOL1 channel function, which is a therapeutic strategy for APOL1-mediated kidney disease (AMKD).

## Introduction: Targeting APOL1 in Kidney Disease

Apolipoprotein L1 (APOL1) genetic variants (G1 and G2) are strongly associated with an increased risk of developing kidney disease, particularly in individuals of African ancestry.<sup>[1][2]</sup> These risk variants lead to a toxic gain-of-function, resulting in the formation of cation-selective ion channels in cellular membranes of podocytes, which are specialized cells in the kidney.<sup>[1]</sup> <sup>[3]</sup> The resulting aberrant ion flux leads to cellular stress, injury, and ultimately, cell death, driving the progression of AMD.<sup>[1][4]</sup>

The development of small molecule inhibitors that can block the channel function of the APOL1 protein represents a promising, targeted therapeutic approach to halt the progression of AMD at its source.<sup>[1][5]</sup> This guide delves into the structure-activity relationships that govern the potency and pharmacological properties of these inhibitors, with a focus on the clinical candidate inaxaplin.

## Quantitative Data Summary

The following table summarizes the in vitro potency and pharmacokinetic properties of inaxaplin (VX-147) and its precursors, illustrating the optimization process.

Compound	APOL1 G1 Thallium Flux IC50 ( $\mu$ M)	APOL1 G2 Thallium Flux IC50 ( $\mu$ M)	Human Liver Microsome Intrinsic Clearance ( $\mu$ L/min/mg)	Rat Liver Microsome Intrinsic Clearance ( $\mu$ L/min/mg)	Rat Oral Bioavailabil ity (%)
1	0.046	0.041	140	250	11
2	0.013	0.011	48	130	34
3	0.005	0.004	5.1	4.7	28
VX-147 (inaxaplin)	0.002	0.002	6.3	< 2.5	57

Data sourced from Nature Communications[4]

Further in vitro characterization of inaxaplin demonstrates its potent inhibition of APOL1 channel activity and its functional consequences:

Assay	APOL1 G0	APOL1 G1	APOL1 G2
Whole-Cell Patch Clamp IC50 (nM)	2.3	1.3	1.1
Trypanosome Lysis EC50 (nM)	2.0	2.1	1.2
HEK293 Cell Death EC50 (nM)	4.3	2.0	2.2

Data sourced from Nature Communications[4]

## Structure-Activity Relationship (SAR) Insights

The development of inaxaplin from early hits to a clinical candidate reveals key structural modifications that enhance potency and drug-like properties.[4] The SAR can be summarized as follows:

- **Core Scaffold:** The optimization from compound 1 to inaxaplin involved significant modifications to the core structure to improve metabolic stability and potency.
- **Amide to Aminolactam:** Reversal of the amide bond and the installation of an aminolactam in compound 2 led to a notable increase in both potency and metabolic stability compared to compound 1.
- **Lactam Oxidation:** The subsequent oxidation of the lactam in compound 3 further enhanced both potency and metabolic stability.
- **Indole Core Optimization:** Further SAR exploration of the indole core of compound 3 resulted in inaxaplin (VX-147), which possesses optimized pharmacokinetic properties, including higher oral bioavailability.

## Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.

### Thallium Flux Assay for APOL1 Channel Inhibition

This assay is a primary high-throughput screening method to identify inhibitors of APOL1 channel function.[2]

- **Principle:** The assay measures the influx of thallium ions ( $Tl^+$ ), a surrogate for  $K^+$ , through APOL1 channels expressed in HEK293 cells. A fluorescent dye that is sensitive to  $Tl^+$  is used to detect this influx.
- **Cell Line:** Tetracycline-inducible HEK293 cell lines expressing APOL1 G0, G1, or G2 are used.
- **Procedure:**
  - Cells are seeded in 96- or 384-well plates.

- APOL1 expression is induced with tetracycline.
- Cells are loaded with a thallium-sensitive fluorescent dye.
- Test compounds at various concentrations are added to the cells.
- A thallium-containing buffer is added to initiate ion flux.
- The change in fluorescence is measured over time using a fluorescence plate reader.
- The IC50 values are calculated from the dose-response curves.

## Automated Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of APOL1 ion channel activity and its inhibition.<sup>[4]</sup>

- Principle: This method records the ionic currents flowing through the APOL1 channels in the cell membrane of a single cell.
- Procedure:
  - HEK293 cells with inducible APOL1 expression are used.
  - A glass micropipette forms a high-resistance seal with the cell membrane.
  - The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
  - The membrane potential is clamped at a specific voltage, and the resulting currents are measured.
  - Increasing concentrations of the test compound (e.g., inaxaplin) are applied, and the inhibition of the APOL1-mediated current is recorded.
  - IC50 values are determined from the concentration-response relationship.

## APOL1-Mediated Cell Death Assay

This assay assesses the ability of inhibitors to rescue cells from the cytotoxic effects of APOL1 risk variants.<sup>[4]</sup>

- Principle: Overexpression of APOL1 risk variants in HEK293 cells leads to cell death, which can be quantified.
- Procedure:
  - Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2 are seeded in multi-well plates.
  - APOL1 expression is induced with tetracycline in the presence of varying concentrations of the test compound.
  - After a set incubation period (e.g., 24-48 hours), cell viability is measured using a commercially available assay (e.g., CellTiter-Glo, which measures ATP levels).
  - The EC50 for the prevention of cell death is calculated from the dose-response curves.

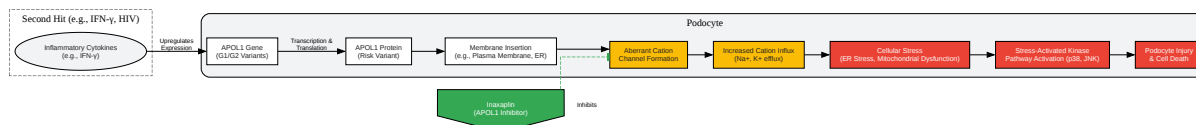
## Trypanosome Lysis Assay

This assay evaluates the functional consequence of APOL1 inhibition on its native biological function of lysing trypanosomes.<sup>[4]</sup>

- Principle: APOL1 is a trypanolytic factor. Inhibitors of APOL1 channel function are expected to prevent this lysis.
- Procedure:
  - *Trypanosoma brucei brucei* are incubated with a source of human APOL1 (e.g., human serum or recombinant APOL1).
  - Test compounds at various concentrations are included in the incubation.
  - Trypanosome viability is assessed after a specific time period, typically by microscopy or a viability dye.
  - The EC50 for the inhibition of trypanolysis is determined.

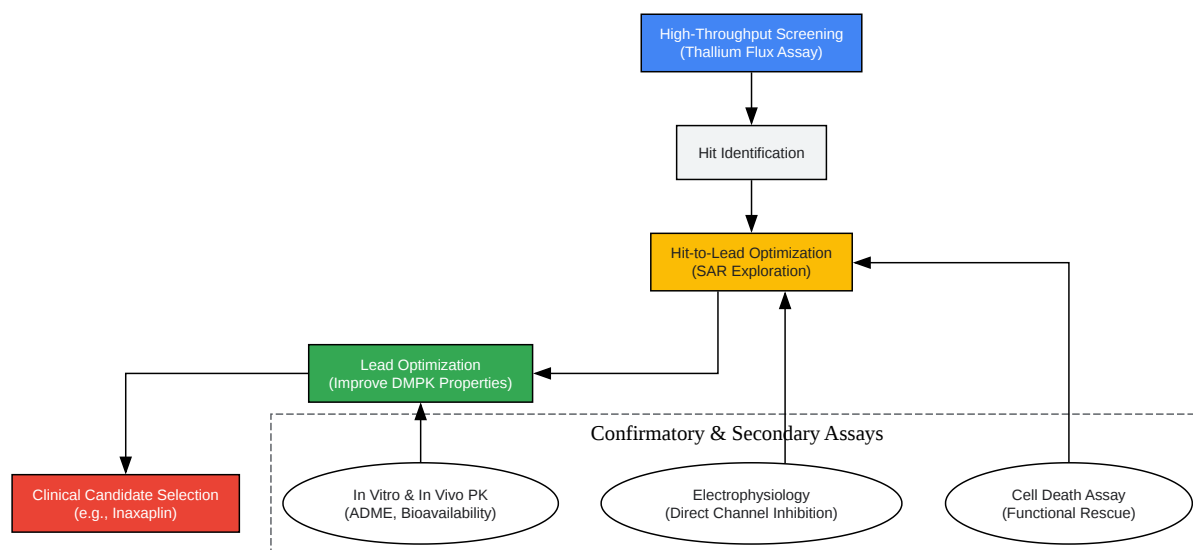
## Visualizations

### Signaling and Experimental Workflow Diagrams



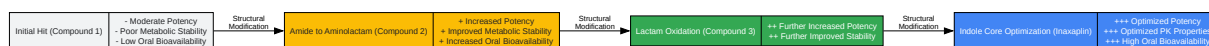
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Caption: APOL1-mediated podocyte injury pathway and the inhibitory action of inaxaplin.



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Caption: Workflow for the discovery and optimization of APOL1 inhibitors.



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Caption: Logical progression of the structure-activity relationship for APOL1 inhibitors.

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